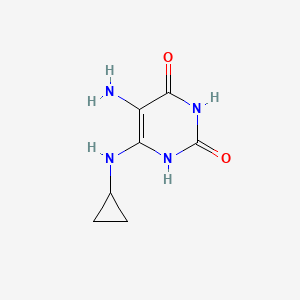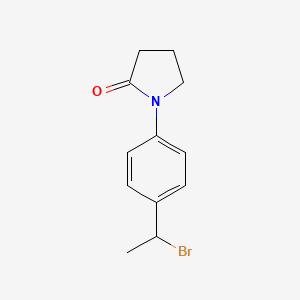
1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. This particular compound is characterized by the presence of a bromoethyl group attached to the phenyl ring, which is further connected to the pyrrolidinone moiety. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(1-bromoethyl)benzaldehyde with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve the use of more scalable and cost-effective processes. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time can further improve the production process.
化学反应分析
1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
-
Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for these transformations.
-
Reduction Reactions: : Reduction of the carbonyl group in the pyrrolidinone ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.
科学研究应用
1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one has a wide range of scientific research applications:
-
Chemistry: : The compound serves as a versatile building block in organic synthesis
-
Biology: : In biological research, the compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
-
Medicine: : The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features can be exploited to develop drugs with specific biological activities.
-
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
-
Pyrrolidin-2-one: : This compound lacks the bromoethyl group and has different reactivity and applications. It is commonly used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
-
4-(1-Bromoethyl)benzaldehyde: : This compound contains the bromoethyl group but lacks the pyrrolidinone moiety. It is used in organic synthesis as an intermediate for the preparation of more complex molecules.
-
N-Substituted Pyrrolidinones: : These compounds have different substituents on the nitrogen atom of the pyrrolidinone ring. They exhibit diverse biological activities and are used in medicinal chemistry for drug development.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and applications that are distinct from those of its analogs.
属性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC 名称 |
1-[4-(1-bromoethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14BrNO/c1-9(13)10-4-6-11(7-5-10)14-8-2-3-12(14)15/h4-7,9H,2-3,8H2,1H3 |
InChI 键 |
LUYNOBSNMFOFPA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)N2CCCC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




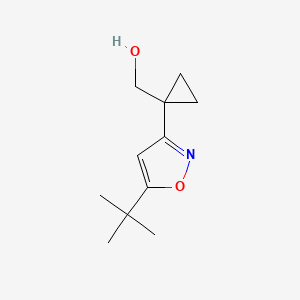
![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)
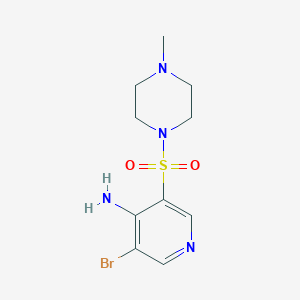
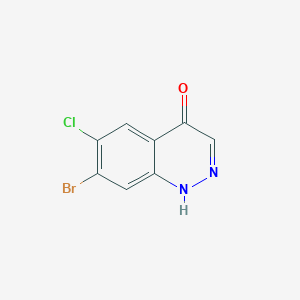


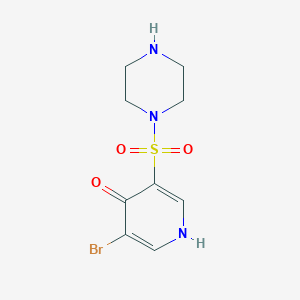
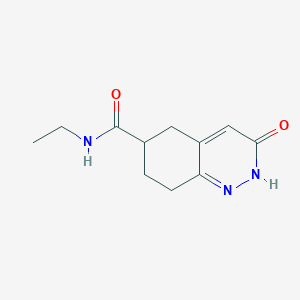
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B11796598.png)

